2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid
Description
2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid is a cyclopropane-containing acetic acid derivative with a 1,2-oxazole (isoxazole) heterocycle attached to the cyclopropane ring. Cyclopropane rings are known to enhance metabolic stability and conformational rigidity in drug design, while the 1,2-oxazole moiety contributes to hydrogen-bonding interactions and bioavailability . The acetic acid group enables further functionalization, such as salt formation or conjugation, making it a versatile building block for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(11)5-8(2-3-8)6-1-4-12-9-6/h1,4H,2-3,5H2,(H,10,11) |
InChI Key |
XKJLACIDXSHIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)C2=NOC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropylacetic Acid Derivatives Preparation
A key starting point in the synthesis of cyclopropyl acetic acid derivatives involves preparing [1-(mercaptomethyl)cyclopropyl]acetic acid or its esters, which can then be functionalized to introduce heterocyclic rings such as oxazoles.
A patented process describes the preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid via base-catalyzed hydrolysis of methyl esters using sodium hydroxide in methanol, followed by acidification and extraction steps. The reaction is typically carried out at 70–80 °C for 1–2 hours, with subsequent purification by crystallization from organic solvents like heptane or ethyl acetate to achieve >99% purity.
The process uses bases such as sodium hydroxide, sodium carbonate, or potassium hydroxide, with sodium hydroxide being preferred. Alcohol solvents like methanol facilitate the reaction, and acid catalysts such as p-toluenesulfonic acid are used in subsequent transformations.
Formation of the 1,2-Oxazole Ring
The 1,2-oxazole (isoxazole) ring can be constructed via cycloaddition reactions involving nitrile oxides and alkynes or through condensation reactions with hydroxylamine derivatives.
One-pot regioselective syntheses of 3,5-disubstituted isoxazoles involve reacting terminal alkynes with n-butyllithium, aldehydes, molecular iodine, and hydroxylamine, yielding the heterocycle efficiently.
Environmentally benign methods include ultrasound-assisted syntheses without catalysts, base-catalyzed condensations in aqueous media, or ionic liquid-mediated reactions, offering mild conditions, high yields, and shorter reaction times.
Cycloaddition of nitrile oxides with alkynes under acidic aqueous conditions has also been reported to produce isoxazole derivatives effectively.
Coupling of Cyclopropylacetic Acid with Oxazole Moiety
The coupling of cyclopropylacetic acid derivatives with oxazole rings often involves amide bond formation or nucleophilic substitution reactions. Amino alcohols such as 2-amino-2-methyl-1-propanol are used as nucleophiles in the presence of acid catalysts and organic solvents like xylene or benzene. The reaction is heated between 120 °C and 150 °C for extended periods (up to 60 hours) to ensure completion.
Azotropic removal of by-products such as water and methanol during heating helps drive the reaction to completion.
Detailed Experimental Procedure Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Methyl [1-(mercaptomethyl)cyclopropyl]acetate (2000 g), 2-amino-2-methyl-1-propanol (1110 g), p-toluenesulfonic acid (190 g), xylene (4000 mL) | Heated at 120–130 °C for 2 hours with stirring; azotropic distillation to remove methanol and water | Formation of intermediate mixture |
| 2 | Additional 2-amino-2-methyl-1-propanol (1330 g) added | Heated at 120–130 °C for 2 hours, then 140–150 °C for 60 hours | Completion of coupling reaction |
| 3 | Cooling to 80–90 °C, addition of water (2700 mL), phase separation | Organic layer concentrated by rotary evaporation | Purification step |
| 4 | Vacuum distillation at 115–125 °C under 12–18 torr | Isolation of title compound | 1860 g of colorless to pale yellow product with >95% purity by GC |
This procedure yields 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid with high purity suitable for further applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Methyl [1-(mercaptomethyl)cyclopropyl]acetate, amino alcohols (e.g., 2-amino-2-methyl-1-propanol) |
| Catalysts | p-Toluenesulfonic acid (acid catalyst) |
| Solvents | Xylene, benzene, methanol |
| Temperature range | 60–80 °C (hydrolysis); 120–150 °C (coupling) |
| Reaction time | 1–2 hours (hydrolysis); up to 60 hours (coupling) |
| Purification | Acidification, extraction with ethyl acetate, crystallization from heptane, vacuum distillation |
| Yield and purity | Yields not explicitly stated; purity >95–99% by GC |
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Heterocycle Variations
- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The substitution of 1,2-oxazole with 1,2,4-oxadiazole (CAS 1220030-04-5) introduces an additional nitrogen atom, altering electronic properties and binding affinity. Oxadiazoles are often used in antimicrobial and anti-inflammatory agents due to their metabolic stability .
- Positional Isomerism : The oxazole substituent’s position (3-yl vs. 5-yl) affects steric interactions. For example, 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid (CAS 1368177-31-4) may exhibit different bioavailability compared to the target compound .
Biological Activity
2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid is a novel oxazole derivative characterized by the presence of a cyclopropyl group. This compound has garnered attention due to its significant biological activities, particularly in enzyme inhibition and protein-ligand interactions. Its unique structural features contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 167.16 g/mol. The compound consists of an oxazole ring fused with a cyclopropyl group, which enhances its steric and electronic properties, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxazole moiety can engage in hydrogen bonding and π-stacking interactions with target proteins, leading to modulation of their activity. This compound is believed to bind to enzyme active sites, inhibiting their function and affecting various metabolic pathways, which is crucial for drug discovery and development.
Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on several enzymes. For instance, it has shown significant binding affinity to carbonic anhydrases (CAs), which are critical in various physiological processes including respiration and acid-base balance .
Case Studies
A notable case study involved the evaluation of the compound's effects on cancer cell lines. In vitro assays indicated that it could selectively inhibit cancer cell proliferation by inducing apoptosis in various human cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's IC values were found to be in the micromolar range, showcasing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid | Similar cyclopropyl and oxazole structure | Different substitution pattern affects activity |
| 2-(4-Isopropyl-1,2-oxazol-3-yl)acetic acid | Contains isopropyl instead of cyclopropyl | Distinct properties due to isopropyl substitution |
| 4-Methyl-1,2-oxazole | Lacks cyclopropane functionality | Simpler structure leads to different reactivity |
The distinct combination of cyclopropane and oxazole functionalities in this compound imparts unique biological activities not observed in other similar compounds.
Q & A
Q. How do substituent variations on the oxazole ring affect pharmacokinetic properties?
- Methodological Answer : Introduce methyl groups at the 4-position to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in rat liver microsomes). Fluorine substituents improve membrane permeability (PAMPA assay: LogPₑ from −1.2 to 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
